Cas no 438227-56-6 (4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine)
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-(2,4-Dimethylphenyl)-5-methylthiazol-2-amine
- 4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
- 4-(2,4-DIMETHYL-PHENYL)-5-METHYL-THIAZOL-2-YLAMINE
- 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
-
- MDL: MFCD03075035
- Inchi: InChI=1S/C12H14N2S/c1-7-4-5-10(8(2)6-7)11-9(3)15-12(13)14-11/h4-6H,1-3H3,(H2,13,14)
- InChI Key: AZBAQHIVVLQMFX-UHFFFAOYSA-N
- SMILES: CC1=CC(=C(C=C1)C2=C(C)SC(=N)N2)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D591718-50mg |
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438227-56-6 | 50mg |
$ 50.00 | 2022-04-29 | ||
| TRC | D591718-100mg |
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438227-56-6 | 100mg |
$ 70.00 | 2022-04-29 | ||
| TRC | D591718-500mg |
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438227-56-6 | 500mg |
$ 295.00 | 2022-04-29 | ||
| Alichem | A059005721-1g |
4-(2,4-Dimethylphenyl)-5-methylthiazol-2-amine |
438227-56-6 | 95% | 1g |
$366.45 | 2023-09-01 | |
| Fluorochem | 029695-1g |
4-(2,4-Dimethyl-phenyl)-5-methyl-thiazol-2-ylamine |
438227-56-6 | 95% | 1g |
£232.00 | 2022-03-01 | |
| Fluorochem | 029695-5g |
4-(2,4-Dimethyl-phenyl)-5-methyl-thiazol-2-ylamine |
438227-56-6 | 95% | 5g |
£744.00 | 2022-03-01 | |
| Chemenu | CM113848-1g |
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine |
438227-56-6 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB214683-1 g |
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine; 95% |
438227-56-6 | 1g |
€385.20 | 2023-06-23 | ||
| abcr | AB214683-5 g |
4-(2,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-amine; 95% |
438227-56-6 | 5g |
€1362.20 | 2023-06-23 | ||
| eNovation Chemicals LLC | Y1264173-5g |
4-(2,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-AMINE |
438227-56-6 | 95% | 5g |
$1230 | 2024-06-07 |
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Suppliers
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine Related Literature
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine
Introduction to 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine (CAS No. 438227-56-6)
4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, identified by the Chemical Abstracts Service Number (CAS No.) 438227-56-6, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiazole derivatives, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural framework of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine incorporates a thiazole core substituted with aromatic and alkyl groups, which contributes to its unique chemical properties and biological interactions.
The molecular structure of this compound consists of a thiazole ring system connected to a benzene ring at the 4-position, which is further substituted with two methyl groups at the 2- and 4-positions (2,4-dimethylphenyl). Additionally, there is a methyl group at the 5-position of the thiazole ring and an amine group at the 2-position. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, making it a promising candidate for further investigation in drug discovery.
In recent years, thiazole derivatives have been extensively studied due to their broad spectrum of biological activities. These compounds have shown potential in various therapeutic areas, including antimicrobial, anti-inflammatory, antiviral, and anticancer applications. The presence of both sulfur and nitrogen atoms in the thiazole ring allows for multiple interaction points with biological targets, enhancing the compound's pharmacological efficacy.
One of the most compelling aspects of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine is its structural similarity to known bioactive molecules. For instance, thiazole derivatives have been reported to interact with enzymes and receptors involved in critical cellular processes. The aromatic ring system and the electron-withdrawing nature of the thiazole ring contribute to its ability to modulate these interactions effectively. This has led to increased interest in synthesizing and evaluating derivatives like 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine for their potential as lead compounds in drug development.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine and biological targets. These studies have highlighted the compound's binding affinity and potential mechanisms of action. For example, computational analyses suggest that this molecule may interact with proteins involved in signal transduction pathways relevant to diseases such as cancer and inflammation. Such insights are crucial for designing targeted therapies with improved efficacy and reduced side effects.
The synthesis of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of substituents at specific positions on the thiazole ring demands careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes for complex heterocyclic compounds like this one. These improvements are essential for scaling up synthesis for preclinical and clinical studies.
Preclinical studies have begun to explore the pharmacological properties of 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine. Initial findings indicate that this compound exhibits promising activity in models of inflammation and cell proliferation. The ability to modulate key biological pathways suggests that it may have therapeutic potential in conditions where these pathways are dysregulated. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacokinetic profile.
The development of novel pharmaceuticals relies heavily on interdisciplinary collaboration between chemists, biologists, pharmacologists, and clinicians. The study of thiazole derivatives, including 4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine, exemplifies this collaborative approach. By combining synthetic chemistry expertise with biological evaluation techniques, researchers can identify promising lead compounds that may eventually lead to new treatments for human diseases.
In conclusion,4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-aminese (CAS No. 438227-56-6) represents an intriguing compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it a valuable candidate for further investigation. As research continues into this molecule and related derivatives,thiazole-based therapeutics may play an increasingly important role in addressing unmet medical needs.
438227-56-6 (4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-amine) Related Products
- 30709-67-2(5-methyl-4-phenyl-1,3-thiazol-2-amine)
- 102026-45-9(2-Thiazolamine,4,5-bis(4-methylphenyl)-)
- 6318-74-7(diphenyl-1,3-thiazol-2-amine)
- 65705-44-4(2-Amino-4-(4-bromophenyl)-5-methylthiazole)
- 886494-47-9(4-(2,5-DIMETHYLPHENYL)-5-METHYL-2(3H)-THIAZOLONE HYDRAZONE)
- 82632-77-7(4-(4-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine)
- 886494-51-5(4-(3,4-Dimethylphenyl)-2-hydrazinyl-5-methylthiazole)
- 886494-49-1( )
- 16942-66-8(5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-amine)
- 75745-30-1(4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine)